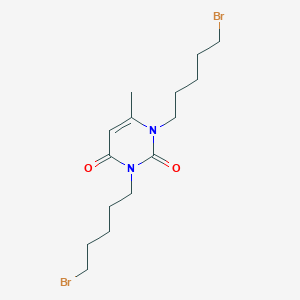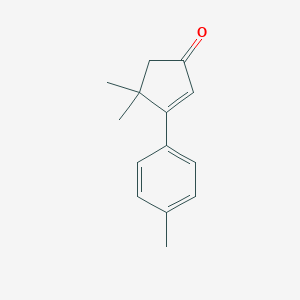
2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- is an organic compound that belongs to the class of cyclopentenones. Cyclopentenones are characterized by a five-membered ring containing both a double bond and a ketone group. This particular compound is notable for its structural complexity, which includes a dimethyl substitution at the 4-position and a 4-methylphenyl group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- can be achieved through various synthetic routes. One common method involves the alkylation of 3,5-dicarbetoxy-4-methyl-cyclopentane-1,2-dione followed by hydrolysis and decarboxylation of the resulting 3,5-dicarbetoxy-3,4-dimethyl-cyclopentane-1,2-dione . Another approach includes the elimination of α-bromo-cyclopentanone using lithium carbonate and Claisen condensation-decarboxylation-isomerization cascades of unsaturated diesters .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.
化学反应分析
Types of Reactions
2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α,β-unsaturated carbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学研究应用
2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a dienophile in Diels-Alder reactions.
Medicine: Its cytotoxic properties make it a candidate for anticancer research.
作用机制
The mechanism of action of 2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- involves its interaction with cellular components. As an α,β-unsaturated carbonyl compound, it can act as a Michael acceptor, reacting with nucleophiles in biological systems. This reactivity is crucial for its cytotoxic effects, as it can modify proteins and other biomolecules, leading to cell death .
相似化合物的比较
Similar Compounds
Cyclopentenone: A simpler analog with a five-membered ring containing a double bond and a ketone group.
3,4-Dimethyl-2-cyclopenten-1-one: Similar in structure but lacks the 4-methylphenyl group.
4,4-Dimethyl-2-cyclopenten-1-one: Another analog with dimethyl substitution but without the 4-methylphenyl group.
Uniqueness
2-Cyclopenten-1-one, 4,4-dimethyl-3-(4-methylphenyl)- is unique due to its structural complexity, which includes both dimethyl and 4-methylphenyl substitutions. This complexity contributes to its distinct chemical reactivity and biological activity, setting it apart from simpler cyclopentenones.
属性
CAS 编号 |
58812-72-9 |
|---|---|
分子式 |
C14H16O |
分子量 |
200.28 g/mol |
IUPAC 名称 |
4,4-dimethyl-3-(4-methylphenyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C14H16O/c1-10-4-6-11(7-5-10)13-8-12(15)9-14(13,2)3/h4-8H,9H2,1-3H3 |
InChI 键 |
ABUVFPGLUDMUGS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=O)CC2(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


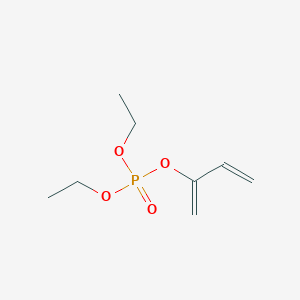

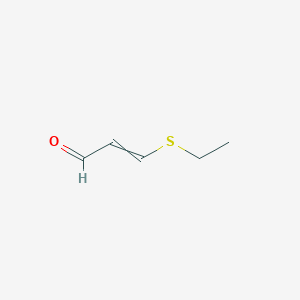
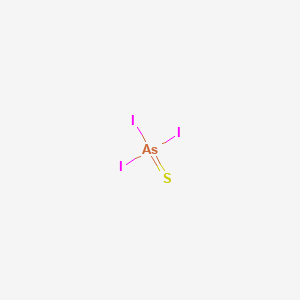


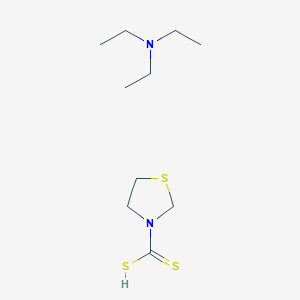
![5-[(3-Methylbut-2-en-1-yl)oxy]-2-oxo-2H-1-benzopyran-7-yl acetate](/img/structure/B14624103.png)
![(3-Phenylcyclopenta[b]pyran-2-yl)acetyl chloride](/img/structure/B14624104.png)
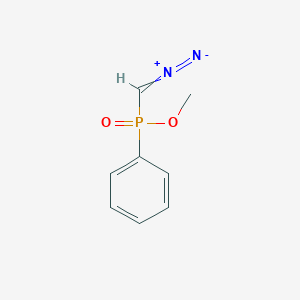
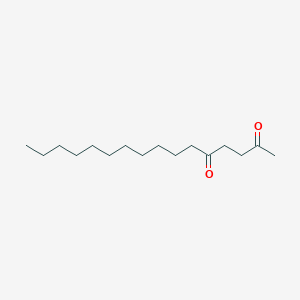
![4,4'-[(E)-Diazenediyl]bis(tetrafluoropyridine)](/img/structure/B14624124.png)
